molecular formula C8H11N3O B13327267 2-amino-N'-hydroxy-2-phenylethanimidamide

2-amino-N'-hydroxy-2-phenylethanimidamide

Cat. No.: B13327267
M. Wt: 165.19 g/mol
InChI Key: ODVVJKFPWKUYTL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-amino-N'-hydroxy-2-phenylethanimidamide

InChI

InChI=1S/C8H11N3O/c9-7(8(10)11-12)6-4-2-1-3-5-6/h1-5,7,12H,9H2,(H2,10,11)

InChI Key

ODVVJKFPWKUYTL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(/C(=N/O)/N)N

Canonical SMILES

C1=CC=C(C=C1)C(C(=NO)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-hydroxy-2-phenylethanimidamide typically involves the reaction of 2-phenylethylamine with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-amino-N’-hydroxy-2-phenylethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-amino-N’-hydroxy-2-phenylethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives. These products have diverse applications in different fields of research and industry .

Scientific Research Applications

2-amino-N’-hydroxy-2-phenylethanimidamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-N’-hydroxy-2-phenylethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in N'-Hydroxyimidamides

Table 1: Structural and Functional Comparisons
Compound Name Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
2-Amino-N'-hydroxy-2-phenylethanimidamide C₈H₁₀N₂O 162.18 Phenyl, hydroxylamine Medicinal chemistry; hydrogen bonding
2-(Diethylamino)-N′-hydroxyethanimidamide C₆H₁₃N₃O 143.19 Diethylamino, hydroxylamine Enhanced lipophilicity; potential CNS targeting
2-(2-Fluorophenyl)-N'-hydroxyethanimidamide C₈H₉FN₂O 168.17 Fluorophenyl, hydroxylamine Improved metabolic stability; electronic effects
N'-Hydroxy-2-(2-thienyl)ethanimidamide C₆H₈N₂OS 156.21 Thienyl, hydroxylamine Electron-rich aromaticity; heterocyclic drug design
2-((2-Fluorophenyl)thio)-N'-hydroxyacetimidamide C₈H₉FN₂OS 200.23 Fluorophenylthio, hydroxylamine Thioether reactivity; redox modulation

Key Structural and Functional Differences

Aromatic Substituents :
  • Phenyl (Parent Compound) : Provides rigidity and π-π stacking for target binding .
  • Thienyl (C₆H₈N₂OS): Thiophene’s electron-rich nature enhances polar interactions and solubility in non-aqueous solvents .
  • Fluorophenyl (C₈H₉FN₂O) : Fluorine’s electron-withdrawing effect increases oxidative stability and bioavailability .
Functional Group Modifications :
  • Thioether (C₈H₉FN₂OS) : Sulfur atoms enable disulfide bond formation or metal coordination, useful in catalysis or redox-active therapeutics .

Physicochemical Properties

  • Solubility: Parent compound’s hydroxyl group favors polar solvents (e.g., water, DMSO), whereas diethylamino and thienyl analogs exhibit higher organic solvent compatibility .
  • Melting Points : Fluorinated derivatives (e.g., C₈H₉FN₂O) likely have higher melting points due to stronger intermolecular forces .

Biological Activity

2-Amino-N'-hydroxy-2-phenylethanimidamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of phenylacetaldehyde with hydroxylamine, followed by amination reactions. The process can be optimized for yield and purity, often utilizing various solvents and catalysts to enhance efficiency.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain substituted variants show efficacy against various pathogens, including fungi and bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways essential for growth .

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It has been observed to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) while promoting the expression of neuronal nitric oxide synthase (nNOS), leading to increased nitric oxide (NO) production in neuronal tissues. This dual action may contribute to its therapeutic potential in treating inflammatory conditions .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In various cancer cell lines, it exhibited moderate anti-proliferative activity, with some derivatives showing IC50 values as low as 0.47 µM. These findings suggest that modifications to the chemical structure can enhance its efficacy against specific tumor types .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several derivatives of this compound against common pathogens. Results indicated that compounds with specific substitutions exhibited higher activity compared to standard antibiotics, suggesting potential for development as novel antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, the anti-inflammatory properties were assessed using a model of gastrointestinal inflammation. The compound significantly reduced inflammation markers and improved mucosal healing in treated subjects compared to controls, highlighting its therapeutic promise in gastrointestinal disorders .

Data Tables

Activity IC50 Value (µM) Reference
Antimicrobial5.0
Anti-inflammatoryN/A
Antitumor0.47

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